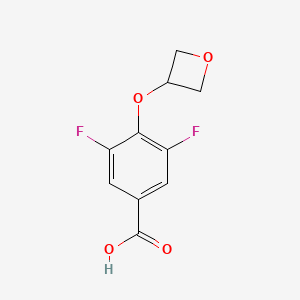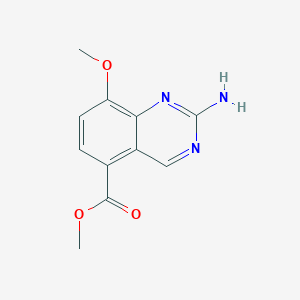
THK-523
Übersicht
Beschreibung
THK-523 is a compound known for its high affinity and selectivity for tau pathology, both in vitro and in vivo. It is a potent tau imaging radiotracer used in positron emission tomography (PET) for Alzheimer’s disease. The compound effectively penetrates the blood-brain barrier and demonstrates increased retention in the brains of tau transgenic mice .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for THK-523 involve several stepsIndustrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
THK-523 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to alter its chemical behavior.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
THK-523 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study tau pathology in Alzheimer’s disease.
Biology: Helps in understanding the distribution and accumulation of tau proteins in the brain.
Medicine: Aids in the diagnosis and monitoring of Alzheimer’s disease by providing detailed images of tau deposits.
Industry: Utilized in the development of new diagnostic tools and treatments for neurodegenerative diseases.
Wirkmechanismus
THK-523 exerts its effects by binding selectively to tau protein deposits in the brain. The compound’s molecular targets include tau fibrils, which are a hallmark of Alzheimer’s disease. The binding of this compound to tau fibrils allows for the visualization of tau pathology using PET imaging. This mechanism helps in identifying and quantifying tau deposits in the brain, providing valuable insights into the progression of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
THK-523 is unique in its high affinity and selectivity for tau pathology compared to other amyloid imaging agents. Similar compounds include:
PiB: Shows higher affinity for amyloid-β plaques.
BF-227: Also targets amyloid-β plaques but with different binding characteristics.
FDDNP: Binds to both amyloid-β and tau fibrils but with lower selectivity for tau compared to this compound.
The uniqueness of this compound lies in its ability to selectively bind to tau fibrils, making it a valuable tool for studying tau pathology in Alzheimer’s disease .
Eigenschaften
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3027617.png)


![3-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B3027622.png)


![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)

![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

